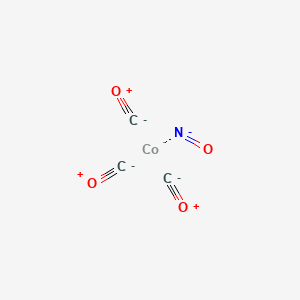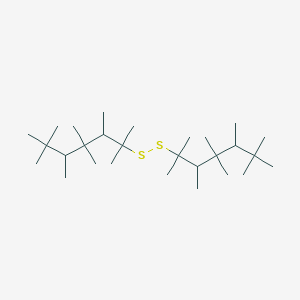
Di-tert-tetradecyl disulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-tetradecyl disulphide is an organic compound with the molecular formula C28H58S2. It is a disulphide, meaning it contains a bond between two sulfur atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-tetradecyl disulphide can be synthesized through the oxidation of tert-dodecylthiol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in the presence of a solvent like ethanol. The reaction conditions are usually mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar oxidation process but on a larger scale. The process involves the continuous addition of the oxidizing agent to a solution of tert-dodecylthiol, ensuring complete conversion to the disulphide. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-tetradecyl disulphide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiol.
Substitution: It can participate in substitution reactions where the disulphide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to cleave the disulphide bond, including amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tert-dodecylthiol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Di-tert-tetradecyl disulphide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential role in biological systems, particularly in the formation and stabilization of protein structures.
Medicine: It is investigated for its potential therapeutic properties, including its use as an antioxidant.
Industry: It is used as a stabilizer in the production of polymers and as a vulcanizing agent in rubber manufacturing.
Mecanismo De Acción
The mechanism by which di-tert-tetradecyl disulphide exerts its effects involves the cleavage of the disulphide bond, leading to the formation of reactive sulfur species. These reactive species can interact with various molecular targets, including proteins and enzymes, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butyl disulphide
- Di-tert-pentyl disulphide
- Di-tert-hexyl disulphide
Comparison
Di-tert-tetradecyl disulphide is unique due to its longer alkyl chain, which imparts greater hydrophobicity and stability compared to shorter-chain disulphides. This makes it particularly useful in applications where stability and hydrophobic interactions are crucial.
Propiedades
Número CAS |
29962-83-2 |
|---|---|
Fórmula molecular |
C28H58S2 |
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
2-(2,3,4,4,5,6,6-heptamethylheptan-2-yldisulfanyl)-2,3,4,4,5,6,6-heptamethylheptane |
InChI |
InChI=1S/C28H58S2/c1-19(23(5,6)7)25(11,12)21(3)27(15,16)29-30-28(17,18)22(4)26(13,14)20(2)24(8,9)10/h19-22H,1-18H3 |
Clave InChI |
PUZFDZFKIPUGSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)C)C(C)(C)C(C)C(C)(C)SSC(C)(C)C(C)C(C)(C)C(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



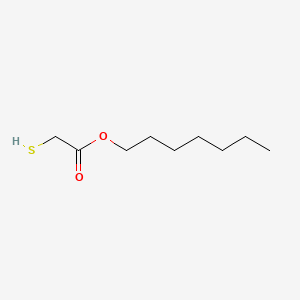

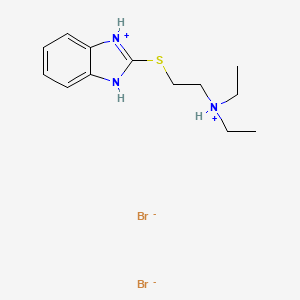
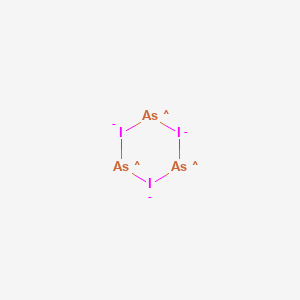
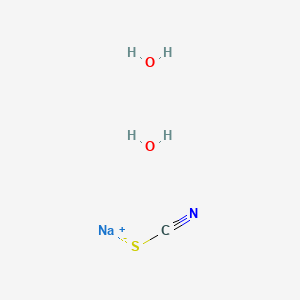


![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)
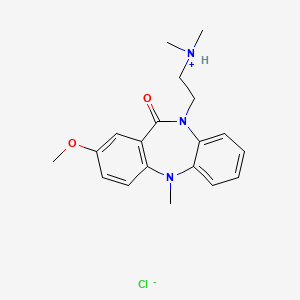
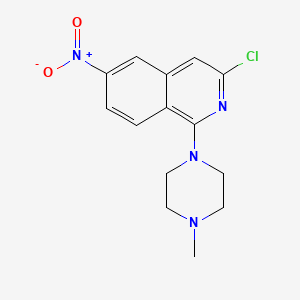
![[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate](/img/structure/B13735138.png)

